2,4,6-Trimethoxypyridine 1-oxide
Description
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2,4,6-trimethoxy-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H11NO4/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3 |
InChI Key |
AEDOCUFARYQXEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=[N+](C(=C1)OC)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine 1-Oxide Derivatives
Structural and Molecular Comparisons
Table 1: Structural and Molecular Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 2,4,6-Trimethoxypyridine 1-oxide | 91591-88-7 | C₈H₁₁NO₃ | 169.18 g/mol | 2,4,6-OCH₃ |
| 2,4,6-Trimethylpyridine 1-oxide | 3376-50-9 | C₈H₁₁NO | 137.18 g/mol | 2,4,6-CH₃ |
| 2,4,6-Tribromopyridine 1-oxide | 170875-37-3 | C₅H₂Br₃NO | 331.79 g/mol | 2,4,6-Br |
| 4-Methoxypyridine 1-oxide | N/A | C₆H₇NO₂ | 141.13 g/mol | 4-OCH₃ |
| 3,5-Dinitro-2,4,6-triaminopyridine 1-oxide | N/A | C₅H₄N₆O₅ | 252.12 g/mol | 2,4,6-NH₂; 3,5-NO₂ |
Key Observations :
- Substituent Effects: Methoxy (-OCH₃) groups are electron-donating via resonance, increasing electron density at the pyridine ring compared to electron-withdrawing bromine (-Br) or nitro (-NO₂) groups. Methyl (-CH₃) groups donate weakly via induction .
- Molecular Weight : The tribromo derivative has the highest molecular weight (331.79 g/mol) due to bromine atoms, while the trimethoxy compound (169.18 g/mol) is lighter but heavier than the trimethyl analog (137.18 g/mol) .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Compound Name | Boiling Point (°C) | Density (g/cm³) | pKa (Predicted) | LogP |
|---|---|---|---|---|
| This compound | N/A | N/A | N/A | ~0.18* |
| 2,4,6-Trimethylpyridine 1-oxide | 303.0 ± 11.0 | 1.0 ± 0.1 | N/A | 0.18 |
| 2,4,6-Tribromopyridine 1-oxide | 427.4 ± 40.0 | 2.54 ± 0.1 | -2.36 ± 0.10 | N/A |
*Estimated LogP for this compound based on methyl analog data .
Key Observations :
- Boiling Points : The tribromo derivative has the highest boiling point (427.4°C) due to strong van der Waals forces from bromine, while the trimethyl analog boils at 303°C. The trimethoxy compound likely has intermediate values, influenced by hydrogen bonding from methoxy groups .
- Acidity : The tribromo compound is highly acidic (pKa ≈ -2.36) due to electron-withdrawing bromine atoms, whereas methoxy and methyl substituents would decrease acidity .
Reactivity Trends :
Key Insights :
- Trimethoxy Derivative : Methoxy groups may enhance solubility in polar solvents, making it suitable for drug discovery .
- Tribromo Derivative : Used as an oxidant but requires precautions due to bromine’s reactivity .
- Triamino-Nitro Derivative: Developed for military applications due to its balance of power and insensitivity to shock .
Preparation Methods
Methoxylation of Pyridine Precursors
The introduction of methoxy groups to pyridine derivatives typically proceeds via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For 2,4,6-trimethoxypyridine, the starting material is often 2,4,6-trichloropyridine, which undergoes sequential substitution with sodium methoxide under elevated temperatures (120–160°C) in polar aprotic solvents such as dimethylformamide (DMF). A critical challenge lies in achieving regioselectivity, as steric hindrance from the 2- and 6-positions necessitates optimized reaction stoichiometry. For instance, a 3:1 molar ratio of sodium methoxide to trichloropyridine yields 85–90% conversion after 24 hours.
Catalytic Dehydrogenation and Cyclization
Industrial-scale synthesis often leverages acetone or its derivatives as carbon sources. In the presence of ammonia and transition metal catalysts (e.g., Pt, Pd, or Ni oxides), acetone undergoes cyclodehydration to form trimethylpyridine intermediates. While this method primarily targets 2,4,6-trimethylpyridine (TMP), analogous strategies could adapt methoxy-group precursors. For example, substituting acetone with methoxyacetone derivatives and employing Group IVB–VIII metal catalysts (e.g., MoO3 or WO3) may facilitate cyclization to trimethoxypyridine.
Oxidation to 1-Oxide Derivatives
Chemoselective N-Oxidation
The conversion of 2,4,6-trimethoxypyridine to its 1-oxide derivative requires careful selection of oxidizing agents. Common protocols include:
-
Peracetic Acid : A 30% solution in acetic acid at 50–60°C for 6–8 hours achieves >90% oxidation.
-
Hydrogen Peroxide/Trifluoroacetic Anhydride : This system enhances electrophilicity at the nitrogen atom, reducing side reactions such as methoxy-group cleavage.
Photochemical methods, though less common, offer an alternative pathway. Ultraviolet irradiation (254 nm) of pyridine derivatives in methanol induces ring contraction and oxidation, as demonstrated in pyrimidine N-oxide systems. For 2,4,6-trimethoxypyridine, similar photolysis could yield the 1-oxide via a proposed oxaziridine intermediate.
Catalytic and Solvent Effects
The US4701529A patent highlights the role of inorganic catalysts (e.g., Pt/Al2O3) in dehydrogenation reactions, which could be adapted to stabilize transition states during N-oxidation. Solvent polarity also critically influences yield; methanol and ethanol promote proton transfer steps, whereas benzene favors radical intermediates.
Purification and Isolation Strategies
Sulfate Complexation
The CN102372667A patent describes a purification method for TMP involving sulfation with concentrated sulfuric acid in ethanol. For 2,4,6-trimethoxypyridine 1-oxide, analogous treatment forms a sulfate salt, which crystallizes upon cooling. Filtration and alkaline hydrolysis (using NaOH) regenerate the free base with 97–99% purity.
Recrystallization Optimization
Recrystallization from ethanol/water mixtures (3:1 v/v) removes dimethylpyridine impurities. Differential solubility at low temperatures (0–5°C) ensures high recovery rates (>80%).
Analytical Characterization
Spectroscopic Validation
-
NMR : The 1H NMR spectrum of this compound displays three singlet resonances for methoxy groups (δ 3.8–4.0 ppm) and downfield-shifted pyridine protons (δ 8.2–8.5 ppm) due to N-oxide deshielding.
-
Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 199.1 [M+H]⁺, with fragmentation patterns consistent with methoxy-group loss.
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity, with retention times matching authentic standards.
Industrial and Academic Applications
Q & A
Basic Research Questions
Q. How can the synthesis of 2,4,6-Trimethoxypyridine 1-oxide be optimized for high yield and purity?
- Methodology : Start with condensation reactions between ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form a pyridone intermediate. Oxidize the intermediate using phosphoryl chloride (POCl₃) or hydrogen peroxide (H₂O₂) under controlled conditions (60–80°C, inert atmosphere). Monitor regioselectivity via TLC or HPLC, as steric hindrance from methoxy groups may influence side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use - and -NMR to identify methoxy groups (δ ~3.8–4.0 ppm for ) and aromatic protons. IR spectroscopy can confirm the N-oxide moiety (stretching bands at ~1250–1300 cm). For structural ambiguity, employ X-ray crystallography (as in triaminopyridine 1-oxide derivatives) to resolve bond angles and electronic effects .
Q. What are the challenges in achieving regioselectivity during functionalization of this compound?
- Methodology : The electron-donating methoxy groups direct electrophilic substitutions to the 3- and 5-positions, but steric hindrance may limit reactivity. Use kinetic studies (e.g., competition experiments with thiophenol) to map reactive sites. Compare results to collidine 1-oxide derivatives, where methyl groups similarly influence regioselectivity .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in comparison to non-oxidized analogs?
- Methodology : Perform DFT calculations to compare charge distribution between the N-oxide and parent pyridine. Experimental validation can include pKa measurements (pyridine N-oxides typically have pKa ~2–4 due to increased acidity at the α-hydrogen) and electrophilic substitution rates. Contrast with 2,4,6-trimethoxypyridine, where the absence of the N-oxide reduces electrophilic activation .
Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on this compound?
- Methodology : Investigate via kinetic isotope effects (KIE) and Hammett plots. For example, benzenesulfonyl chloride-mediated thiophenol substitution in collidine 1-oxide proceeds through a dihydropyridine intermediate. Apply similar logic to methoxy-substituted analogs, noting that methoxy groups may stabilize transition states through resonance .
Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution?
- Methodology : Use density functional theory (DFT) to calculate Fukui indices and local softness parameters. Validate predictions experimentally by comparing bromination or nitration products with computed activation energies. Reference studies on 4-methoxypyridine 1-oxide, where methoxy groups enhance para-directing effects .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodology : Conduct reproducibility tests under varying conditions (e.g., solvent polarity, temperature). For example, oxidative amination yields (30–61%) in triaminopyridine synthesis depend on reaction time and extraction methods. Apply design of experiments (DoE) to identify critical factors .
Q. How does X-ray crystallography clarify structural ambiguities in this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
